1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-11-6-4-10(5-7-11)9-16-14(19)17-12-2-1-3-13(18)8-12/h4-7,12-13,18H,1-3,8-9H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPJNVUKQVWYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea typically involves the reaction of 4-chlorobenzylamine with 3-hydroxycyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-Chlorobenzyl)-3-(3-oxocyclohexyl)urea.
Reduction: Formation of 1-(4-Benzyl)-3-(3-hydroxycyclohexyl)urea.
Substitution: Formation of 1-(4-Substituted benzyl)-3-(3-hydroxycyclohexyl)urea.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(3-hydroxyphenyl)urea
- 1-(4-Chlorobenzyl)-3-(3-hydroxypropyl)urea
- 1-(4-Chlorobenzyl)-3-(3-hydroxybutyl)urea
Uniqueness
1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea is unique due to the presence of both a chlorobenzyl group and a hydroxycyclohexyl group, which confer distinct chemical and physical properties
Biological Activity
1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea, also known as a derivative of urea, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by a chlorophenyl group and a hydroxycyclohexyl moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the chlorine atom and hydroxyl group in its structure may contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H17ClN2O2 |
| Molecular Weight | 252.74 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on related chloroethylnitrosoureas have shown that they can induce DNA cross-linking, which is a mechanism often associated with their anticancer effects . The potential for this compound to interact with DNA or other cellular components suggests it may also possess similar antitumor activities.
The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes within the body. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects such as:
- Inhibition of tumor growth : By interfering with cell cycle regulation.
- Induction of apoptosis : Triggering programmed cell death in cancerous cells.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds can provide insights into the unique biological properties of this compound. Below is a summary table comparing it with similar urea derivatives.
| Compound Name | Antitumor Activity | Mechanism of Action |
|---|---|---|
| This compound | Potentially present | DNA cross-linking and apoptosis induction |
| 1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)urea | Moderate | DNA cross-linking |
| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | Low | Primarily mutagenic |
Q & A
Q. What are the recommended synthetic routes for 1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
- Step 1: Preparation of intermediates, such as 4-chlorobenzyl isocyanate and 3-hydroxycyclohexylamine, via nucleophilic substitution or coupling reactions.
- Step 2: Urea bond formation through reaction of the isocyanate intermediate with the amine under anhydrous conditions (e.g., in dichloromethane or THF) .
- Optimization:
- Temperature: Maintain 0–5°C during exothermic steps to minimize side reactions.
- Catalysts: Use triethylamine or DMAP to accelerate urea formation .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yield optimization (~60–75%) is achieved by controlling stoichiometry and solvent polarity .
Q. Which spectroscopic and chromatographic methods validate the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy:
- HPLC-MS:
- FTIR:
- Urea carbonyl stretch (~1640–1680 cm⁻¹) and hydroxyl group (~3200–3400 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How does the stereochemistry of the 3-hydroxycyclohexyl group influence biological activity?
Methodological Answer:
- Enantiomer Synthesis:
- Resolve racemic 3-hydroxycyclohexylamine using chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution .
- Activity Assays:
- Computational Modeling:
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
Methodological Answer:
- Bioavailability Studies:
- Assess solubility (shake-flask method) and metabolic stability (liver microsome assays). Low oral bioavailability (<20%) due to poor membrane permeability may explain in vivo inefficacy despite in vitro potency .
- Metabolite Identification:
- LC-HRMS identifies major metabolites (e.g., hydroxylation at cyclohexyl or N-demethylation) that may alter activity .
- Pharmacokinetic Profiling:
- Measure plasma half-life (t1/2) and tissue distribution in rodent models. For instance, rapid clearance (t1/2 < 1 hr) may necessitate prodrug strategies .
Q. What computational methods predict environmental persistence and ecotoxicity?
Methodological Answer:
- QSAR Models:
- Use EPI Suite to estimate biodegradability (e.g., BIOWIN score < 2.5 suggests persistence) and bioaccumulation potential (log BCF > 3.5) .
- Ecotoxicity Assays:
- Daphnia magna acute toxicity: EC50 values >10 mg/L indicate low aquatic toxicity.
- Soil adsorption: Batch experiments measure Koc values; high adsorption (Koc > 500) correlates with limited groundwater mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
